(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate
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Overview
Description
(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate: is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of benzyl chloroformate with 3-methyl-1-(propylamino)butan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pressure conditions. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to achieve high purity and yield.
Chemical Reactions Analysis
(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, replacing the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides or tosylates in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzyl carbamate derivatives
Propylamino derivatives
This compound stands out due to its unique combination of functional groups and its potential versatility in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROIQIHYUUSYMC-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649705 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861904-21-4 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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